In Vitro Potency Advantage: 50-Fold Lower Concentration Required for 100% Mycelial Growth Inhibition Compared to Pyrimethanil, Cyprodinil, and Hymexazole
Fenhexamid demonstrates a 50-fold greater in vitro potency than pyrimethanil, cyprodinil, and hymexazole against Botrytis cinerea mycelial growth. Fenhexamid achieved 100% inhibition at 0.5 ppm, whereas the comparators required 25 ppm to achieve the same endpoint [1]. Captan required 50 ppm [1]. This substantial potency differential highlights fenhexamid's intrinsic activity advantage at low concentrations, which may translate to lower field application rates and reduced environmental load when efficacy is equivalent.
| Evidence Dimension | Concentration required for 100% mycelial growth inhibition |
|---|---|
| Target Compound Data | 0.5 ppm (Fenhexamid) |
| Comparator Or Baseline | Pyrimethanil: 25 ppm; Cyprodinil: 25 ppm; Hymexazole: 25 ppm; Captan: 50 ppm |
| Quantified Difference | Fenhexamid is 50-fold more potent than pyrimethanil, cyprodinil, and hymexazole; 100-fold more potent than captan |
| Conditions | In vitro mycelial growth assay on PDA media; Botrytis cinerea isolates from Turkish vineyards; concentrations tested: 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 25, and 50 μg/mL |
Why This Matters
This 50-fold potency advantage supports fenhexamid's selection for applications where low-concentration efficacy is critical for resistance management or where high-volume spraying is economically or environmentally constrained.
- [1] Kaya, A.; Tok, F.M. Determination of the Effectiveness of Some Fungicides on Botrytis cinerea, the Causative Agent of Grapevine Gray Mold Disease. Int. J. Innov. Approaches Agric. Res. 2023, 7(3), 280-297. View Source
